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Saccharin sodium - 128-44-9

Saccharin sodium

Catalog Number: EVT-281133
CAS Number: 128-44-9
Molecular Formula: C7H5NNaO3S+
Molecular Weight: 206.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saccharin sodium is an artificial sweetener widely used in the food and beverage industries. [, , , , , , ] It is a synthetic compound, meaning it does not occur naturally. [, ] Its intense sweetness, approximately 300-400 times sweeter than sucrose, makes it a popular sugar substitute. [, , ]

  • Electroplating: Acts as a stress-reducing agent, influencing coating properties like internal stress, morphology, and grain orientation. [, , , ]
  • Food Chemistry: Serves as a model compound to study analytical methods for detecting artificial sweeteners in various food matrices. [, , , , , , , , , , , , , , , , , ]
  • Neuroscience: Used to investigate taste perception and the neural pathways involved in processing sweet taste. [, ]
  • Environmental Science: Investigated for its degradation using advanced oxidation technologies like photocatalytic and Photo-Fenton oxidation. []
  • Microbiology: Used to study the impact of artificial sweeteners on gut microbiota composition and function. []
Future Directions
  • Electroplating: Exploring the use of saccharin sodium in conjunction with other additives to further optimize the properties of electrodeposited coatings. [, , , ] Investigating its application in the deposition of other metals and alloys beyond nickel and iron-nickel systems.
  • Food Science: Investigating the long-term effects of saccharin sodium consumption on gut microbiota composition and function, including its potential impact on human health. [] Developing novel analytical methods for detecting and quantifying saccharin sodium in complex food matrices with higher sensitivity and specificity.
  • Environmental Remediation: Further exploring the application of advanced oxidation technologies, such as photocatalytic and Photo-Fenton oxidation, for the efficient degradation of saccharin sodium in wastewater and contaminated water sources. []

Benzoic Acid

Compound Description: Benzoic acid is a widely used food preservative that inhibits the growth of bacteria, yeasts, and molds. It's often used in conjunction with other preservatives, including saccharin sodium, to enhance the shelf life of various food products [, , , , , , , , , ].

Sorbic Acid

Compound Description: Similar to benzoic acid, sorbic acid functions as a food preservative, effectively preventing the growth of mold and yeast. It's commonly employed in a variety of food products to extend their shelf life [, , , , , , , ].

Acesulfame Potassium

Compound Description: Acesulfame potassium, often referred to as acesulfame-K, is an artificial sweetener approximately 200 times sweeter than sucrose. Its stability at high temperatures makes it a preferred choice in processed foods and beverages [, , ].

Aspartame

Compound Description: Aspartame is another artificial sweetener, about 200 times sweeter than table sugar. It's often used in diet beverages and other low-calorie food products [].

Sodium Cyclamate

Compound Description: Sodium cyclamate is an artificial sweetener approximately 30 times sweeter than sucrose. It's frequently combined with other artificial sweeteners to enhance overall sweetness and mask any aftertaste [, , , ].

1,2-Benzisothiazoline-1,1-dioxide

Compound Description: This compound is a reduction product of saccharin sodium, formed by reacting it with zinc and hydrochloric acid. It exhibits unique absorption characteristics in the ultraviolet (UV) spectrum, which are exploited for analytical purposes [].

Overview

Saccharin sodium is a synthetic sweetener widely used as a sugar substitute in various food and pharmaceutical products. It is known for its intense sweetness, which is approximately 300 to 400 times sweeter than sucrose. The compound is classified as an artificial sweetener and falls under the category of non-nutritive sweeteners, meaning it provides little to no calories when consumed. Saccharin sodium is often utilized in dietary foods, beverages, and oral care products due to its stability and long shelf life.

Source and Classification

Saccharin sodium is derived from saccharin, which was first discovered in 1879 by Constantin Fahlberg. The sodium salt form of saccharin enhances its solubility in water, making it more suitable for various applications. It is classified as a sulfonamide compound, with the chemical formula C7H4NNaO3SC_7H_4NNaO_3S and a molecular weight of approximately 241.24 g/mol. Regulatory bodies such as the U.S. Food and Drug Administration have recognized saccharin sodium as safe for consumption, although its use has been subject to scrutiny due to concerns over potential health effects.

Synthesis Analysis

The synthesis of saccharin sodium involves several chemical reactions. A commonly employed method includes:

  1. Starting Materials: Phthalic anhydride serves as the primary raw material.
  2. Reactions: The synthesis typically involves:
    • Amidation Reaction: Reacting phthalic anhydride with ammonia to form phthalimide.
    • Esterification Reaction: Converting phthalimide into methylbenzoate derivatives.
    • Diazotization: Forming diazonium salts from the aromatic amines.
    • Chlorination and Ammonolysis: Introducing chlorine and subsequently reacting with ammonia to form sulfonamide derivatives.
    • Neutralization: Finally, neutralizing with sodium hydroxide to produce saccharin sodium.

This multi-step process allows for the efficient production of saccharin sodium while minimizing waste and maximizing yield .

Molecular Structure Analysis

The molecular structure of saccharin sodium can be represented as follows:

  • Chemical Formula: C7H4NNaO3SC_7H_4NNaO_3S
  • Structural Representation:
    Structure OCNSCCCO\text{Structure }\begin{array}{c}\text{O}\\||\\\text{C}-\text{N}-\text{S}-\text{C}-\text{C}-\text{C}\\|\\\text{O}\end{array}
  • Molecular Weight: Approximately 241.24 g/mol.
  • Functional Groups: The structure contains a sulfonamide group (SO2NH-SO_2NH), which contributes to its sweetening properties.
Chemical Reactions Analysis

Saccharin sodium undergoes various chemical reactions that are essential for its functionality:

  1. Hydrolysis: In aqueous solutions, saccharin sodium can hydrolyze under acidic or basic conditions, affecting its sweetness profile.
  2. Decomposition: At elevated temperatures or in the presence of strong acids or bases, saccharin may decompose into other compounds.
  3. Complex Formation: Saccharin can form complexes with metal ions, which may influence its solubility and stability in formulations .

These reactions are crucial for understanding how saccharin sodium behaves in different environments, particularly in food products.

Mechanism of Action

The mechanism by which saccharin sodium exerts its sweetening effect involves interaction with taste receptors on the tongue:

  • Taste Receptor Activation: Saccharin binds to the sweet taste receptors (T1R2/T1R3), mimicking the action of sugar molecules.
  • Signal Transduction: This binding triggers a series of biochemical signals that result in the perception of sweetness.
  • No Caloric Contribution: Unlike sugars, saccharin does not undergo metabolism in the body, leading to minimal caloric intake .

This mechanism allows saccharin sodium to be an effective sweetening agent without contributing significantly to energy intake.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water; solubility increases with temperature.
  • Melting Point: Approximately 225 °C (437 °F).

Chemical Properties

These properties are essential for formulating products containing saccharin sodium.

Applications

Saccharin sodium finds extensive use across various industries:

  1. Food Industry: Used as a sweetener in low-calorie foods, beverages, chewing gums, and baked goods.
  2. Pharmaceuticals: Incorporated into formulations for oral medications to improve taste without adding calories.
  3. Cosmetics and Personal Care Products: Utilized in toothpaste and mouthwash formulations for flavor enhancement .
Historical Synthesis and Evolution of Saccharin Sodium

Discovery and Early Industrial Applications

Saccharin (sodium salt: C7H4NNaO3S) was serendipitously discovered in 1879 by Constantin Fahlberg at Johns Hopkins University. While investigating coal tar derivatives in Ira Remsen’s laboratory, Fahlberg observed intense sweetness after accidental contamination of his hands with o-sulfobenzoic acid derivatives. The initial synthesis involved oxidizing o-toluenesulfonamide or phthalic anhydride, yielding benzoic sulfimide (saccharin). This compound’s stability and potency—300–550× sweeter than sucrose—sparked immediate industrial interest [5] [6].

Industrial Scale-Up Challenges:Early production faced significant hurdles:

  • Purity Issues: Initial syntheses (e.g., Remsen-Fahlberg method) produced saccharin contaminated with 40% p-sulfamoylbenzoic acid, reducing sweetness intensity. In 1891, an alkaline purification step ("raffination") was introduced, isolating pure saccharin by leveraging differential pKa values (saccharin pKa = 2 vs. impurity pKa = 3.6) [6].
  • Cost and Odor: Early U.S. production attempts failed due to high costs and sulfurous odors. Germany’s first factory (Fahlberg, List & Co., 1887, Salbke) optimized logistics near rail and river networks. The selling price peaked at 150 Reichsmark/kg but plummeted to 15 RM/kg by 1902 due to competition [6].

Synthetic Innovations:Competitors developed cost-efficient routes:

  • Von Heyden Process (1890s): Direct chlorosulfonation of toluene bypassed intermediate separation steps, cutting production costs.
  • Maumee Process (1950s): Diazotization of anthranilic acid enabled high-purity saccharin without isomer contamination. This became the dominant commercial method [6] [7].

Table 1: Evolution of Saccharin Synthesis Methods

Synthesis MethodKey Reaction StepsAdvantages/LimitationsCommercial Adoption
Remsen-Fahlberg (1879)Oxidation of o-toluenesulfonamideLow yield; 40% p-isomer impurityInitial production (1887)
Raffination (1891)Alkaline separation of impuritiesIncreased sweetness (550× sucrose)Standard post-1891
Von Heyden Process (1890s)Chlorosulfonation of tolueneFewer steps; lower costDominant until 1950s
Maumee Process (1950s)Diazotization of anthranilic acidHigh purity; no isomer separation neededIndustry standard post-1950s

Chronology of Regulatory Controversies (1970s–1990s)

Saccharin’s regulatory history reflects shifting interpretations of toxicological data:

1970s: Carcinogenicity Alarms

  • Rat studies linked high-dose sodium saccharin (4–7.5% diets) to bladder tumors. The Taylor et al. study (1980) reported hyperplasia in female rats and neoplasms in 9/48 male rats at 7.5% doses after 18 months. No effects occurred at ≤1% doses [1].
  • U.S. and Canadian regulators responded decisively: Canada banned saccharin in foods (1977), while the U.S. mandated warning labels (e.g., "may be hazardous to health") [5] [8].

1980s–1990s: Scientific Reevaluation

  • Mechanistic studies revealed species-specific effects:
  • Urinary pH and Composition: Rats fed high saccharin diets developed calcium phosphate precipitates causing urothelial cytotoxicity and regenerative hyperplasia—a response absent in primates and humans [1] [4].
  • Impurity Concerns: Early positive genotoxicity results were attributed to contaminants from outdated synthesis methods (e.g., o-toluene sulfonamide derivatives) [1].
  • Epidemiological studies (e.g., NCI cohort analyses) showed no bladder cancer association in humans, even at high consumption levels [4].

Regulatory Milestones:

  • 2000: U.S. repealed warning labels after confirming rodent mechanisms were irrelevant to humans [5].
  • 2001: IARC reclassified saccharin as Group 3 ("not classifiable as carcinogenic to humans") based on species-specific pharmacokinetics [1].

Table 2: Key Regulatory Events for Saccharin Sodium

YearEventJurisdiction/AgencyScientific Basis
1977Ban in processed foodsCanadaBladder tumors in male rats
1977Warning label requirementU.S. CongressRat carcinogenicity studies
1993ADI reaffirmed at 5 mg/kg/dayJECFASpecies-specific tumor mechanisms; human data
2000Warning label removalU.S. FDAIrrelevance of rat data to humans
2001Reclassification as non-carcinogenicIARCAbsence of genotoxicity; human epidemiology

Transition from Hazard Classification to Risk Reassessment Paradigms

The saccharin controversy catalyzed a broader shift in toxicology: from hazard identification (any risk under any condition) to risk assessment (dose-response and exposure context).

Paradigm-Shifting Insights:

  • Non-Genotoxic Mechanisms: Saccharin-induced bladder tumors in rats stemmed from high-dose cytotoxicity, not DNA reactivity. The compound showed no mutagenicity in Ames tests or DNA adduct formation, supporting a threshold-based model [1] [4].
  • Dose-Response Thresholds: The NOAEL (No Observed Adverse Effect Level) of 500 mg/kg/day was established from two-generation rat studies. Human exposure remained orders of magnitude below this (average: 0.2–1 mg/kg/day) [1] [2].

Modern Risk Framework Adoption:

  • EFSA Re-evaluation (2024): Increased the ADI to 9 mg/kg/day (as free imide), citing body weight changes as the critical endpoint—not carcinogenicity. Refined exposure scenarios confirmed P95 intakes were below the ADI [2].
  • Consumer Advocacy Impact: Public outcry during the 1970s moratorium underscored societal risk tolerance. Advocacy groups emphasized saccharin’s utility for diabetics and weight management, prompting regulators to weigh benefits against theoretical risks [8].

Species-Specific Physiology:Table 3: Key Differences in Saccharin Metabolism and Toxicity

ParameterRatsHumansRegulatory Implication
Urine pHAlkaline (promotes precipitate formation)Near-neutral (no precipitates)Rat bladder tumors deemed irrelevant
Sodium SensitivityHigh (exacerbates crystal formation)LowADI based on non-carcinogenic endpoints
Saccharin ExcretionPrimarily urine (concentrated in bladder)Rapid renal clearance; no bioaccumulationLow systemic exposure in humans

This reassessment established saccharin’s safety while exemplifying how compound-specific biochemistry must contextualize hazard data [1] [2] [8].

Properties

CAS Number

128-44-9

Product Name

Saccharin sodium

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H5NNaO3S+

Molecular Weight

206.18 g/mol

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1

InChI Key

WINXNKPZLFISPD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Calcium, Saccharin
Saccharin
Saccharin Calcium
Saccharin Sodium

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]

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